molecular formula C10H19NO3S B8376785 Ethyl 4-(2-dimethylaminoethylthio)acetoacetate

Ethyl 4-(2-dimethylaminoethylthio)acetoacetate

Cat. No. B8376785
M. Wt: 233.33 g/mol
InChI Key: VGOXRDFJVAETRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-dimethylaminoethylthio)acetoacetate is a useful research compound. Its molecular formula is C10H19NO3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-dimethylaminoethylthio)acetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-dimethylaminoethylthio)acetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-(2-dimethylaminoethylthio)acetoacetate

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

ethyl 4-[2-(dimethylamino)ethylsulfanyl]-3-oxobutanoate

InChI

InChI=1S/C10H19NO3S/c1-4-14-10(13)7-9(12)8-15-6-5-11(2)3/h4-8H2,1-3H3

InChI Key

VGOXRDFJVAETRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSCCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 ml of acetonitrile was added to 28.3 g of 2-dimethylaminoethanethiol hydrochloride, and after 80 ml of sodium methoxide-containing 28% methyl alcohol solution was added thereto with cooling in an ice bath, 32.9 g of ethyl 4-chloroacetoacetate was dropwise added thereto with cooling in an ice bath. After the dropwise addition, the whole was stirred for 2 hours at 40° C., and then the inorganic salt was separated by filtration and the resulting filtrate was dried under reduced pressure. The oily substance obtained was purified by silica gel column chromatography (with moving phase solvent of chloroform/methyl alcohol, 10/1) to obtain 41.8 g of ethyl 4-(2-dimethylaminoethylthio)acetoacetate. To 23.3 g of the ethyl 4-(2-dimethylaminoethylthio)acetoacetate thus-obtained were added 8.4 g of 3-amino-1,2,4-triazole and 4.0 ml of acetic acid, and the whole was heated under reflux for 4 hours. After the reaction, 100 ml of methyl alcohol was added to the reaction solution and stirred with cooling in an ice bath, and the crystal precipitate was taken out by filtration and recrystallized from 300 ml of methyl alcohol to obtain 10.2 g of the desired product. M.P.: 109°-110° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32.9 g
Type
reactant
Reaction Step Three

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